3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with significant pharmaceutical potential. Its molecular formula is and it has a molecular weight of approximately 164.21 g/mol. The compound is categorized under triazole derivatives and has garnered interest due to its possible applications in medicinal chemistry, particularly as a modulator of biological pathways.
This compound is classified as a bicyclic heteroaromatic compound. It belongs to the class of triazolo-pyrazines, which are known for their diverse biological activities. The compound can be sourced from various chemical suppliers and is identified by several identifiers including its CAS number, 945262-32-8, and its MDL number, MFCD09743508 .
The synthesis of 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through various methods. A notable synthesis route involves the following steps:
Specific methodologies may vary; for instance, some synthetic routes utilize palladium-catalyzed reactions under nitrogen atmosphere to enhance yield and selectivity .
3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions typical for triazole derivatives:
The mechanism of action for 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves modulation of receptor activity. It has been shown to act as an antagonist at specific receptors such as P2X7 receptors which are involved in inflammatory processes. By inhibiting these receptors, the compound may reduce inflammation and pain associated with various conditions .
Detailed physical property data can enhance understanding of its behavior in various environments .
3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has potential applications in:
The incorporation of the cyclopropyl group occurs predominantly via nucleophilic substitution or transition-metal-catalyzed cross-coupling at the triazole C3 position. Cyclopropanecarboxylic acid derivatives serve as key precursors, undergoing condensation with preformed 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine intermediates. This approach capitalizes on the electrophilic character of the triazole ring, where cyclopropanecarbonyl chlorides react efficiently under mild basic conditions (e.g., triethylamine in dichloromethane) [1] [9]. Alternatively, direct C–H functionalization of the triazole scaffold using cyclopropylboronic acids under palladium catalysis offers atom-economical access but requires precise control of steric and electronic parameters to avoid ring-opening side reactions. The compact cyclopropyl group enhances metabolic stability by blocking cytochrome P450 oxidation sites while modulating electron density across the fused heterocycle [4] [6].
Table 1: Cyclopropane Introduction Strategies
Method | Reagents/Conditions | Yield Range | Key Advantage |
---|---|---|---|
Nucleophilic Acylation | Cyclopropanecarbonyl chloride, Et₃N, DCM, 0°C→RT | 65-78% | Mild conditions, no metal residues |
Pd-Catalyzed Cross-Coupling | Cyclopropylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃, Dioxane, 80°C | 45-62% | Atom economy, functional group tolerance |
Reductive Amination | Cyclopropanecarbaldehyde, NaBH₃CN, MeOH | <40% | Low applicability due to side products |
Regioselective fusion of the triazole and pyrazine rings is achieved through two principal routes: (1) Condensation of cyclopropanecarboxylic acid hydrazides with piperazine-derived diketones, and (2) Intramolecular dehydrative cyclization of N-aminoethylpiperazine intermediates bearing cyclopropylcarbonyl groups. The first method employs hydrazide 1 and 1,2-dicarbonyl compound 2 under acidic reflux conditions, generating the triazole ring via double dehydration. This method ensures exclusive [4,3-a] fusion due to the inherent nucleophilicity of the N2 nitrogen in the hydrazide [1] [2]. Recent advances utilize microwave irradiation to accelerate this annulation, reducing reaction times from hours to minutes while improving yields to >85% [2]. The alternative approach involves cyclizing precursor 3 (formed from cyclopropyl amidines and 2-chloroethylpiperazine) using trifluoroacetic anhydride (TFAA), which simultaneously activates the carbonyl and provides the dehydrating agent. Regioselectivity is controlled by the electron-withdrawing nature of the cyclopropyl group, which directs cyclization to the less sterically hindered position [5] [7].
Table 2: Annulation Methodologies Comparison
Precursor System | Cyclization Agent | Temperature/Time | Regioselectivity | Yield |
---|---|---|---|---|
Cyclopropyl hydrazide + 1-(2-chloroethyl)piperazine-2,3-dione | PPA (polyphosphoric acid) | 120°C, 4h | >98% [4,3-a] | 70% |
N-(2-Chloroethyl)-N'-(cyclopropylcarbonyl)piperazine | TFAA, CH₂Cl₂ | 25°C, 12h | >95% [4,3-a] | 82% |
Cyclopropyl amidine + 2-hydrazinylpiperazine | MnO₂, toluene | 110°C, 2h | 90% [4,3-a] | 78% |
Manganese-based catalysts enable dehydrogenative coupling for constructing the saturated pyrazine ring. Complexes like Mn-I (bearing a PN₅P-pincer ligand) facilitate the reaction between diamines and amino alcohols, liberating H₂ and forming cyclic intermediates that spontaneously cyclize [10]. This approach achieves atom-efficient access to tetrahydrotriazolopyrazine cores with diastereoselectivity >20:1. Palladium on carbon (Pd/C) proves essential for reductive amination steps in preparing piperazine precursors, particularly when using nitro intermediates [1]. For cyclodehydration, methanesulfonic acid catalyzes triazole ring formation at lower temperatures (80°C) than traditional PPA-mediated methods, minimizing decomposition of the acid-sensitive cyclopropyl group. Recent studies demonstrate that silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) serves as a recyclable heterogeneous catalyst for this step, yielding 89% product with minimal purification [3] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2